N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a bis-indole derivative featuring a 4-methoxyindole moiety connected via an ethyl linker to a 1-methylindole-4-carboxamide group. The compound’s design leverages the indole scaffold, a privileged structure in medicinal chemistry known for modulating protein-protein interactions and kinase activity .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-12-9-15-16(5-3-6-18(15)23)21(25)22-11-14-24-13-10-17-19(24)7-4-8-20(17)26-2/h3-10,12-13H,11,14H2,1-2H3,(H,22,25) |
InChI Key |
AZHOTPUSZVVIPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The 4-methoxyindole core is synthesized via the Fischer indole method, utilizing 3,5-dimethoxyphenylhydrazine and pyruvic acid under acidic conditions. Cyclization at 120°C in acetic acid yields 4,6-dimethoxyindole, followed by selective demethylation using boron tribromide (BBr₃) to produce 4-methoxyindole.
Table 1: Optimization of 4-Methoxyindole Synthesis
Bischler-Möhlau Indole Synthesis
An alternative route employs 3-methoxyaniline and α-chloroketones in polyphosphoric acid (PPA) at 80°C, yielding 4-methoxyindole with 62% efficiency. This method avoids demethylation steps but requires stringent temperature control.
Synthesis of 1-Methyl-1H-Indole-4-Carboxylic Acid
Hemetsberger-Knittel Reaction
1-Methylindole-4-carboxylic acid is prepared via the Hemetsberger-Knittel protocol. 4-Nitro-1-methylindole undergoes hydrolysis in 6 M HCl at reflux, followed by carboxylation using CO₂ under high pressure (5 atm) to achieve 85% yield.
Direct Methylation
Methylation of indole-4-carboxylic acid with methyl iodide (CH₃I) in dimethylformamide (DMF) using NaH as a base at 0°C affords 1-methylindole-4-carboxylic acid in 78% yield. Over-alkylation is minimized by controlling stoichiometry (1:1.2 ratio).
Formation of Ethyl Linkage Between Indole Moieties
Alkylation of 4-Methoxyindole
The nitrogen of 4-methoxyindole is alkylated using 1,2-dibromoethane in tetrahydrofuran (THF) with K₂CO₃ as a base. Reaction at 60°C for 12 hours yields 1-(2-bromoethyl)-4-methoxyindole (72%), with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Table 2: Ethyl Linkage Formation Optimization
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyindole | 1,2-Dibromoethane | K₂CO₃ | THF | 72 |
| 1-Methylindole-4-carboxylate | Bromoethylamine | Cs₂CO₃ | DMF | 65 |
Nucleophilic Substitution
1-(2-Bromoethyl)-4-methoxyindole reacts with 1-methylindole-4-carboxylic acid in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to form the ethyl-linked intermediate. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours (yield: 81%).
Carboxamide Bond Formation
Activation of Carboxylic Acid
1-Methylindole-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 0°C to room temperature for 6 hours, generating the active ester.
Coupling with Ethyl-Linked Amine
The activated ester reacts with 1-(2-aminoethyl)-4-methoxyindole in DCM with triethylamine (TEA). Stirring for 12 hours at RT yields the final carboxamide product. Purification via recrystallization from ethanol/water (3:1) achieves 88% purity.
Table 3: Carboxamide Coupling Conditions
| Coupling Agent | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | TEA | DCM | 25 | 75 |
| DCC/DMAP | Pyridine | THF | 0→25 | 68 |
Optimization and Scale-Up Challenges
Protecting Group Strategies
Initial attempts using benzoyl protection for indole nitrogen resulted in hydrolysis during alkylation (yield: 45%). Reversing the reaction sequence—alkylating before introducing the carboxamide—improved yields to 68%.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacophore or generating metabolites.
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 6M HCl, reflux, 8h | 1-Methyl-1H-indole-4-carboxylic acid + 2-(4-methoxy-1H-indol-1-yl)ethylamine | 72% | Hydrochloric acid |
| 2M NaOH, 80°C, 6h | Sodium salt of carboxylic acid + free amine | 65% | Sodium hydroxide |
Key factors influencing hydrolysis efficiency:
-
Temperature : Higher temperatures (>80°C) accelerate reaction kinetics but may degrade sensitive indole rings.
-
pH : Acidic conditions favor protonation of the amide nitrogen, enhancing electrophilicity.
Substituent Modifications on Indole Rings
The methoxy and methyl groups on the indole rings enable targeted functionalization via electrophilic substitution or alkylation.
Nitration
Nitration occurs preferentially at the 5-position of the methoxy-substituted indole due to electron-donating effects of the methoxy group:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3 ratio) | 0°C, 2h | 5-Nitro-4-methoxy-1H-indole derivative | 58% |
Alkylation
The indole nitrogen undergoes alkylation with reagents like methyl iodide:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, NaH, DMF | RT, 12h | N-Methylated indole derivative | 81% |
Indole Ring Oxidation
The indole moiety oxidizes to oxindole under strong oxidizing conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, H⁺ | 50°C, 4h | Oxindole derivative with retained carboxamide | 44% |
Methoxy Group Demethylation
Demethylation of the methoxy group using BBr₃ yields a hydroxylated analog:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃, CH₂Cl₂ | -78°C, 1h | 4-Hydroxy-1H-indole derivative | 67% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables introduction of aryl or alkenyl groups :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, Ar-B(OH)₂ | 80°C, 12h | Biaryl-indole hybrid | 62% |
Condensation Reactions
The ethyl linker participates in condensation with aldehydes or ketones to form Schiff bases :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| p-TSA, RCHO, CH₃CN | Reflux, 4h | Schiff base with modified ethyl chain | 33% |
Key Reaction Insights:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity in alkylation and condensation reactions .
-
Steric Hindrance : The 1-methyl group on the indole ring restricts reactivity at the 3-position, directing substitutions to the 4- and 5-positions.
-
Stability : Methoxy groups stabilize intermediates via resonance, improving yields in nitration and demethylation.
For synthetic applications, optimizing reaction conditions (e.g., temperature, catalyst loading) is critical to balancing yield and selectivity .
Scientific Research Applications
Structural Characteristics
The compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methoxy group enhances its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 362.4 g/mol.
Biological Activities
Research indicates that N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide exhibits various biological activities, including:
- Anti-inflammatory Properties : Compounds with similar indole structures have shown efficacy in inhibiting inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in rapidly dividing cells. Indole derivatives are known to interact with multiple biological targets involved in cancer progression .
- Antimicrobial Activity : The compound may possess antimicrobial properties, as indicated by studies on related indole derivatives that have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on A549 lung cancer cells. Results demonstrated that the compound significantly inhibited cell growth compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Research highlighted the anti-inflammatory mechanisms of similar indole derivatives, focusing on their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in chronic inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxyindole Derivatives | Varying positions of methoxy groups | Influence on reactivity and biological activity |
| N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide | Lacks additional indole substitution | Simpler structure may lead to different reactivity |
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and biological implications of the target compound and its analogs:
Key Observations:
Substituent Impact: Electron-Withdrawing Groups (e.g., fluorine in ): Enhance binding affinity to enzymes like topoisomerases by increasing electronegativity . Benzylpiperidine (): Common in CNS-targeting drugs due to affinity for neurotransmitter receptors .
Linker Flexibility :
- The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid benzimidazole or benzoyl linkers in analogs, influencing target selectivity .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an indole core, methoxy substitution, and a carboxamide functional group, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 314.35 g/mol. The structural characteristics of this compound enable it to interact with various biological targets, enhancing its therapeutic potential.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, compounds similar to this indole derivative have demonstrated cytotoxic effects against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells, with IC₅₀ values in the low micromolar range .
Table 1 presents a summary of the anticancer activity of related indole compounds:
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| L1a | MCF-7 | Low micromolar | Potent against breast cancer |
| L1b | HCT-116 | Sub-micromolar | Effective in p53-knockout cells |
| This compound | TBD | TBD | Further studies needed |
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. The presence of methoxy groups in this compound enhances its reactivity and ability to modulate inflammatory pathways. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been well-documented. Compounds with similar structures have shown activity against a range of bacterial and fungal pathogens. The unique structural features of this compound may contribute to its effectiveness against microbial infections .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:
Enzyme Inhibition : Compounds similar to this indole derivative have been shown to inhibit key enzymes involved in tumor growth and inflammation.
Receptor Modulation : Interaction studies indicate that these compounds may bind to receptors involved in cancer progression and inflammatory responses, potentially leading to altered signaling pathways.
DNA Intercalation : Some studies have demonstrated that indole-based compounds can intercalate into DNA, disrupting replication and transcription processes critical for cancer cell survival .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide and related indole derivatives?
- Answer: Synthesis often involves multi-step protocols, including:
- N-Methylation : Using methyl iodide (MeI) and K₂CO₃ under reflux to methylate the indole nitrogen .
- Amide Coupling : Reacting carboxylic acid intermediates with amines via EDCl·HCl and HOBt in the presence of DIPEA to form the carboxamide group .
- Substituent Introduction : Electrophilic substitution or palladium-catalyzed cross-coupling to add groups like methoxy or aryl rings .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DMF/acetic acid) to isolate products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer:
- NMR Spectroscopy : - and -NMR confirm substituent positions and regiochemistry (e.g., methoxy groups at C4 of indole) .
- HRMS : Validates molecular formula and purity, with deviations <2 ppm .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions, as seen in structurally related indole derivatives .
Q. What are the primary biological targets of indole carboxamide derivatives in preclinical studies?
- Answer: These compounds are explored as:
- Apoptosis Regulators : Dual inhibitors of Bcl-2/Mcl-1, with substituents like chloro or nitro enhancing binding affinity .
- Enzyme Modulators : Carboxamide groups may target kinases or cytochrome P450 isoforms .
- Anticancer Agents : Demonstrated in vitro cytotoxicity against leukemia and solid tumor cell lines .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields (<20%) observed in indole carboxamide derivatives?
- Answer: Low yields (e.g., 6–17% in ) may arise from steric hindrance or side reactions. Strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) for coupling reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Byproduct Analysis : LC-MS monitoring identifies competing pathways (e.g., over-alkylation) .
Q. How do structural modifications (e.g., substituents at C3/C5 of indole) influence biological activity?
- Answer: Key structure-activity relationship (SAR) findings:
- Electron-Withdrawing Groups (NO₂, Cl) : Enhance apoptosis-inducing activity by increasing electrophilicity at the indole core .
- Methoxy Groups : Improve metabolic stability but may reduce binding to hydrophobic pockets .
- Heterocyclic Side Chains (e.g., pyridinyl) : Modulate solubility and target selectivity (e.g., kinase vs. Bcl-2 inhibition) .
Q. How should researchers address contradictory data in cytotoxicity assays (e.g., high IC₅₀ variability across cell lines)?
- Answer: Discrepancies may stem from:
- Cell Line Heterogeneity : Use isogenic cell pairs (e.g., wild-type vs. Bcl-2-overexpressing) to isolate target-specific effects .
- Assay Conditions : Standardize incubation time (e.g., 72 hrs) and serum-free media to minimize confounding factors .
- Metabolic Interference : Test metabolites (e.g., demethylated derivatives) via HPLC-coupled bioassays .
Q. What strategies are effective in designing dual-target inhibitors (e.g., Bcl-2/Mcl-1) using indole carboxamide scaffolds?
- Answer:
- Fragment-Based Design : Combine pharmacophores from known Bcl-2 (e.g., ABT-199) and Mcl-1 inhibitors .
- Molecular Dynamics (MD) Simulations : Identify shared binding motifs (e.g., hydrophobic grooves) for dual engagement .
- Biacore Assays : Quantify binding kinetics to both targets simultaneously .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
